molecular formula C22H30O8 B5147166 diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate

diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate

Cat. No. B5147166
M. Wt: 422.5 g/mol
InChI Key: NTRSLKIMHCXYPU-UHFFFAOYSA-N
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Description

Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate, also known as DEEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DEEP is a terephthalate derivative that has been synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate.

Mechanism of Action

The mechanism of action of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate is not well understood, but it is believed to be related to its ability to form conjugated structures. diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate contains two ester groups and two ketone groups, which can undergo condensation reactions to form conjugated structures. These conjugated structures are believed to be responsible for the optoelectronic properties of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate. However, studies have shown that diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives have low toxicity and are not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields and purity. diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has some limitations, including its limited solubility in common solvents and its sensitivity to air and moisture.

Future Directions

There are several future directions for research on diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives. One area of interest is the synthesis of new diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate derivatives with improved optoelectronic properties. Another area of interest is the development of new applications for diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives, particularly in the field of organic electronics. Additionally, research is needed to better understand the mechanism of action of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives, as well as their potential biochemical and physiological effects.
In conclusion, diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate is relatively easy to synthesize and has high yields and purity. diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, more research is needed to better understand the mechanism of action of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives, as well as their potential biochemical and physiological effects.

Synthesis Methods

Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate can be synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate. These methods have been optimized and improved over the years, resulting in high yields and purity of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate.

Scientific Research Applications

Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has shown potential applications in scientific research, particularly in the field of organic electronics. diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has been used as a building block for the synthesis of conjugated polymers, which have been shown to have excellent optoelectronic properties. diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has also been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

diethyl 2,5-bis(3-ethoxy-3-oxopropyl)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-5-27-19(23)11-9-15-13-18(22(26)30-8-4)16(10-12-20(24)28-6-2)14-17(15)21(25)29-7-3/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRSLKIMHCXYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1C(=O)OCC)CCC(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)benzene-1,4-dicarboxylate

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